molecular formula C4H8N4O B14167257 N-Cyano-N'-(methoxymethyl)guanidine CAS No. 22914-30-3

N-Cyano-N'-(methoxymethyl)guanidine

Cat. No.: B14167257
CAS No.: 22914-30-3
M. Wt: 128.13 g/mol
InChI Key: RSKNWCGKYIHOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N’-(methoxymethyl)guanidine is a chemical compound with the molecular formula C4H8N4O. It is known for its unique structure, which includes a cyano group and a methoxymethyl group attached to a guanidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(methoxymethyl)guanidine typically involves the reaction of cyanamide with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of N-Cyano-N’-(methoxymethyl)guanidine often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-(methoxymethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted guanidines .

Scientific Research Applications

N-Cyano-N’-(methoxymethyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’-(methoxymethyl)guanidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxymethyl group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

22914-30-3

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

1-cyano-2-(methoxymethyl)guanidine

InChI

InChI=1S/C4H8N4O/c1-9-3-8-4(6)7-2-5/h3H2,1H3,(H3,6,7,8)

InChI Key

RSKNWCGKYIHOGS-UHFFFAOYSA-N

Isomeric SMILES

COC/N=C(\N)/NC#N

Canonical SMILES

COCN=C(N)NC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.